

Application Notes: JNJ-39758979 in Dermatitis Research

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Compound of Interest

Compound Name: JNJ-39758979

Cat. No.: B1673020

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1. Introduction

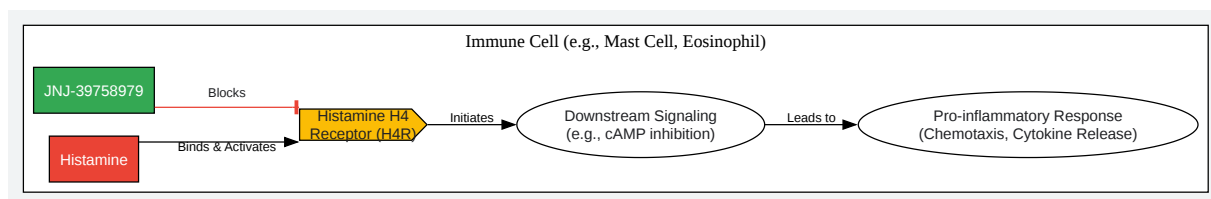
JNJ-39758979 is a potent, selective, and orally bioavailable antagonist of the histamine H4 receptor (H4R).[1] It was developed for the treatment of inflammatory conditions, with a particular focus on atopic dermatitis and pruritus, due to the significant role of the H4R in mediating immune cell chemotaxis and inflammatory responses.[2][3] Preclinical studies demonstrated its efficacy in various models of inflammation, including dermatitis, asthma, and arthritis.[1][4] While it progressed to Phase 2 clinical trials and showed some promise in reducing itch, its development was ultimately terminated due to the discovery of a serious adverse effect, drug-induced agranulocytosis.[2][5]

These notes provide a detailed overview of the application of **JNJ-39758979** in dermatitis research, summarizing its mechanism of action, preclinical data, clinical trial protocols, and key findings.

2. Mechanism of Action: H4 Receptor Antagonism

JNJ-39758979 exerts its effects by competitively blocking the histamine H4 receptor. The H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, T cells, and dendritic cells. Histamine binding to H4R triggers a cascade of downstream signaling events, leading to immune cell chemotaxis, upregulation of adhesion molecules, and cytokine release, all of which contribute to the inflammatory pathology of dermatitis. By occupying the receptor binding site, **JNJ-39758979** prevents histamine-induced

activation of these immune cells, thereby mitigating the inflammatory response and associated symptoms like pruritus.[3][6]



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Caption: Mechanism of **JNJ-39758979** as an H4R antagonist.

Application in Preclinical Research

JNJ-39758979 has demonstrated significant anti-inflammatory and anti-pruritic activity in multiple preclinical animal models of dermatitis and allergy.

3.1. Summary of Preclinical Data

Model	Species	JNJ-39758979 Dose	Key Findings	Reference
Th2-Dependent Contact Hypersensitivity (FITC-induced)	Mouse	20 mg/kg	Significant decrease in ear edema.	[6]
Histamine-Induced Pruritus	Mouse	Not specified	Effective inhibition of histamine-induced scratching behavior.	[6]
Ovalbumin-Induced Asthma Model	Mouse	0.2 to 20 mg/kg	Dose-dependent reduction of eosinophil infiltration in bronchoalveolar lavage fluid.	[6]
Atopic Dermatitis-like Skin Lesions (with Mepyramine)	Mouse	Not specified	Reduced skin lesion severity, inflammatory cell influx, epidermal thickening, and scratching behavior when combined with an H1R antagonist.	[7]

3.2. Protocol: Mouse Model of Th2-Dependent Contact Hypersensitivity

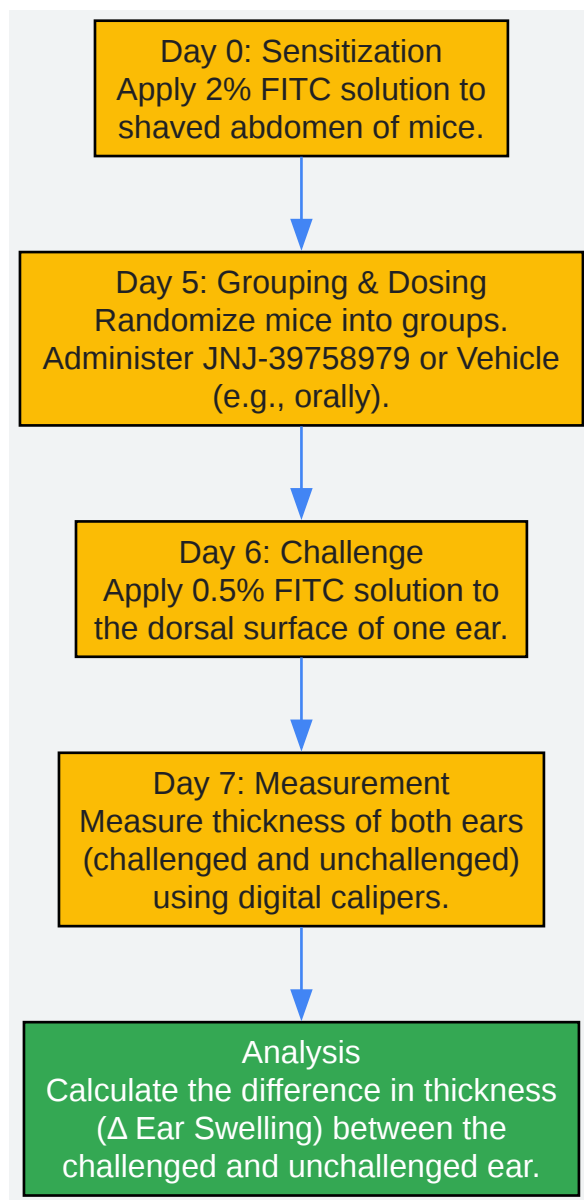
This protocol describes a common method to evaluate the efficacy of anti-inflammatory compounds in a T-cell-dependent model of skin inflammation.

Objective: To assess the ability of **JNJ-39758979** to reduce ear swelling following sensitization and challenge with fluorescein isothiocyanate (FITC).

Materials:

- **JNJ-39758979**
- Vehicle (e.g., 0.5% methylcellulose)
- Fluorescein isothiocyanate (FITC)
- Acetone and Dibutyl phthalate (DBP) solution (1:1)
- 8-12 week old BALB/c mice
- Digital calipers

Workflow Diagram:



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Caption: Workflow for a preclinical contact hypersensitivity study.

Procedure:

- Sensitization (Day 0): Anesthetize mice and apply 50 μ L of a 2% FITC solution (dissolved in 1:1 acetone/DBP) to a shaved area on the abdomen.
- Resting Period (Days 1-4): Allow mice to rest for 5 days for the sensitization to develop.

- Grouping and Dosing (Day 5): Randomly assign mice to treatment groups (e.g., Vehicle control, **JNJ-39758979** 20 mg/kg). Administer the first dose of the compound, typically via oral gavage, one day before the challenge.
- Challenge (Day 6): One hour after the final compound administration, apply 20 μ L of a 0.5% FITC solution to the dorsal side of the right ear of each mouse. The left ear serves as the unchallenged control.
- Measurement (Day 7): 24 hours after the challenge, measure the thickness of both ears using digital calipers.
- Data Analysis: Calculate the change in ear thickness by subtracting the measurement of the unchallenged (left) ear from the challenged (right) ear. Compare the mean change in ear thickness between the vehicle and **JNJ-39758979**-treated groups using an appropriate statistical test (e.g., Student's t-test).

Application in Clinical Research

JNJ-39758979 was evaluated in a Phase 2a clinical trial for the treatment of moderate atopic dermatitis in an adult population.

4.1. Clinical Trial Protocol: NCT01497119

Title: A Study of **JNJ-39758979** in Adult Japanese Patients With Moderate, Active Atopic Dermatitis.[8]

Study Design: A randomized, double-blind, placebo-controlled, multicenter, parallel-group, exploratory study.[8]

Objective: To evaluate the safety, tolerability, and efficacy of **JNJ-39758979** in adult Japanese patients with moderate atopic dermatitis.[8]

Patient Population: Adult Japanese patients with a diagnosis of moderate atopic dermatitis.

Treatment Arms:

- **JNJ-39758979** (100 mg, once daily)

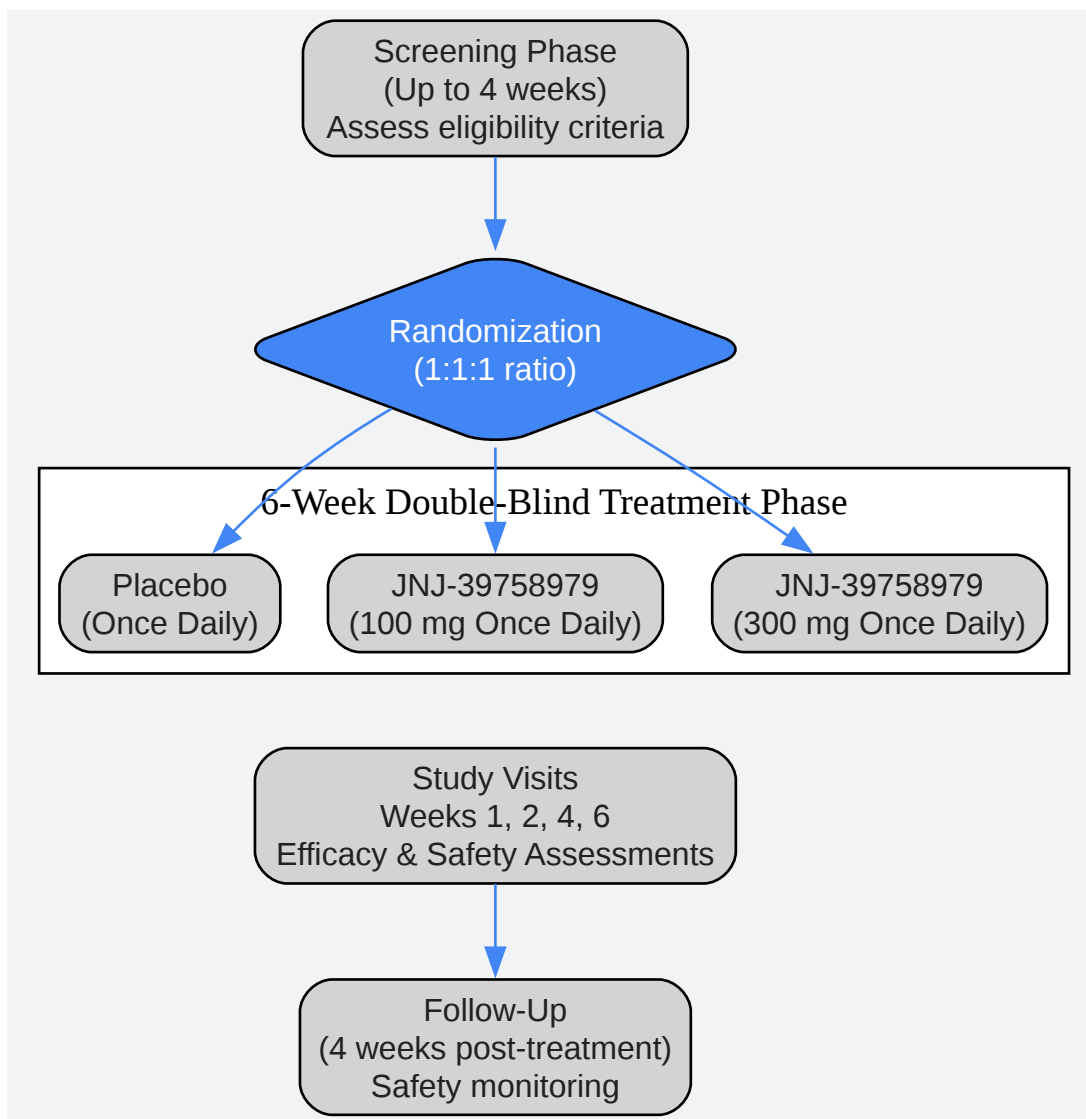
- **JNJ-39758979** (300 mg, once daily)
- Placebo (once daily)

Duration: 6-week treatment phase followed by a 4-week follow-up period.[\[8\]](#)

Primary Endpoint: Change from baseline in the Eczema Area and Severity Index (EASI) score at Week 6.

Secondary Endpoints: Patient-Reported Outcomes (PROs) including Pruritus Categorical Rating Scale (PCRS), Pruritus Numerical Rating Scale (PNRS), and Subject's Global Impression of Change in Pruritus (SGICP).

Workflow Diagram:



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Caption: Workflow of the Phase 2a clinical trial (NCT01497119).

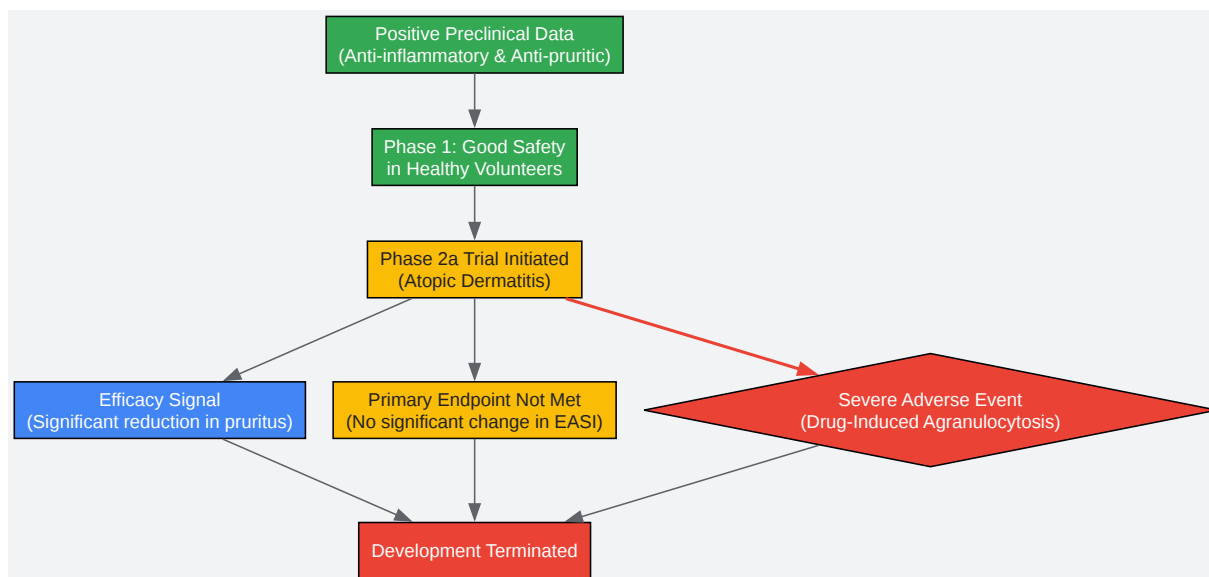
4.2. Summary of Clinical Efficacy Data

The study was terminated prematurely and did not meet its primary endpoint. However, numerical improvements were observed, particularly in patient-reported pruritus.^[5]

Endpoint	Placebo	JNJ-39758979 (100 mg)	JNJ-39758979 (300 mg)	Outcome	Reference
Median Change in EASI at Week 6	-1.3	-3.7	-3.0	Primary endpoint not met, but numerical improvement observed.	[5]
PROs (PCRS, PNRs, SGICP)	Modest Improvement	Numerical Improvement	Nominally Significant Improvement	Consistent improvements in itch, particularly with the 300 mg dose.	[5]

4.3. Safety and Discontinuation

The clinical development of **JNJ-39758979** was halted due to a critical safety finding. Two patients in the 300 mg treatment arm developed neutropenia, a serious adverse event consistent with drug-induced agranulocytosis.[\[5\]](#) This off-target effect was deemed too significant to proceed with further development.[\[2\]](#)[\[5\]](#)



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Caption: Logical flow of **JNJ-39758979**'s development and discontinuation.

Conclusion

The investigation of **JNJ-39758979** in dermatitis research provides a valuable case study for drug development professionals. It underscores the potential of H4R antagonism as a therapeutic strategy for controlling pruritus, a major symptom of atopic dermatitis.[2][5] The preclinical data were promising, and the clinical results confirmed a signal for itch reduction. However, the failure to meet the primary endpoint for skin inflammation, combined with the severe off-target toxicity (agranulocytosis), led to the cessation of its development.[2][9] Future research in this area must focus on developing H4R antagonists with a more favorable safety profile to separate the desired on-target anti-inflammatory and anti-pruritic effects from off-target toxicities.

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